molecular formula C16H16N2O4 B1649375 Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate CAS No. 65739-40-4

Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate

Cat. No. B1649375
CAS RN: 65739-40-4
M. Wt: 300.31 g/mol
InChI Key: XUYCSFZRYWQKJJ-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O4 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 300.31 .


Synthesis Analysis

The synthesis of bipyridines can be achieved through various methods. One approach involves the formation of C2−C2′ bond by the dimerization of (activated) pyridines . Another method involves the C−H bond heteroarylation of activated pyridine . Late-stage functionalization of (activated) 2,2’-bipyridines, including photoredox processes, is also a viable approach .


Molecular Structure Analysis

The molecular structure of Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is represented by the InChI code: 1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Bipyridinium salts, which are related to the compound , are popular due to their applications in redox flow batteries . The electrochemical behavior of these compounds depends on several factors, including the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the media used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.31 . The storage temperature is between 2-8°C under an inert atmosphere . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The title bipyridine derivative crystallized with two half molecules in the asymmetric unit . The whole molecules are generated by inversion symmetry with the mid-points of the bridging C—C bonds of the bipyridine units being located on crystallographic inversion centers .

Hydrogen Bonding Studies

The compound has been used in studies of hydrogen bonding . In the crystal, molecules are linked by C—H O hydrogen bonds, forming sheets parallel to (120). The sheets are linked by C—H N hydrogen bonds, forming a three-dimensional framework .

Solar Energy Conversion

The compound has been used in solar energy conversion studies . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .

Transition Metal Coordination

The compound has been used to coordinate to transition metals, such as Ru2+, Pt2+, and Re1+ . Upon coordination to transition metals, the two pyridine rings have the pyridine N atoms cis to one another, resulting in – delocalization over the whole ligand .

Synthesis of Bipyridine Derivatives

The compound is a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Catalysts in Cross-Coupling Reactions

The compound has been used in metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling .

Electrochemical Methods

The compound has been used in electrochemical methods for the synthesis of bipyridine derivatives .

Innovative Techniques in Bipyridine Synthesis

The compound has been used in innovative techniques for bipyridine synthesis, involving sulfur and phosphorous compounds . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .

Safety and Hazards

The safety data sheet for a related compound, 2,2’-Bipyridine, suggests that it is toxic if swallowed or in contact with skin . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, immediate medical attention is required .

Future Directions

Bipyridinium salts, which are structurally related to the compound , have potential applications in redox flow batteries . This suggests that Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate and related compounds could also have potential applications in this area.

properties

IUPAC Name

ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCSFZRYWQKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443537
Record name Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate

CAS RN

65739-40-4
Record name Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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